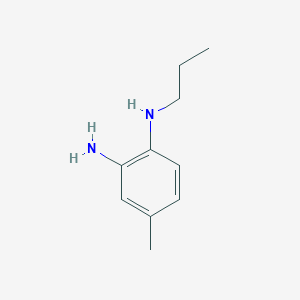
4-methyl-1-N-propylbenzene-1,2-diamine
Overview
Description
“4-methyl-1-N-propylbenzene-1,2-diamine” is a chemical compound with the molecular formula C10H16N2 . It is also known as 1,2-Benzenediamine, 4-methyl-N1-propyl .
Molecular Structure Analysis
The molecular weight of “4-methyl-1-N-propylbenzene-1,2-diamine” is 164.25 . The IUPAC name is N1-methyl-N~1~-propyl-1,2-benzenediamine . The InChI code is 1S/C10H16N2/c1-3-8-12(2)10-7-5-4-6-9(10)11/h4-7H,3,8,11H2,1-2H3 .Scientific Research Applications
Polymer Synthesis and Properties
Aromatic diamines play a crucial role in the synthesis of poly(amide-imide)s, contributing to the development of polymers with excellent solubility, thermal stability, and mechanical properties. These polymers are known for their ability to form tough, transparent, and flexible films, which are valuable in various industrial applications due to their high tensile strengths and elongations at break (Yang & Wei, 2001).
Aromatic diamines are integral in creating polyimides with pendent chains, enhancing solubility and thermal stability. These materials are of interest for their potential in producing strong and flexible films, with applications in areas requiring materials that can withstand high temperatures without significant degradation (Sadavarte et al., 2009).
In corrosion inhibition studies, aromatic diamines have been found to significantly protect metal surfaces from corrosion, particularly in acidic environments. This makes them valuable for industrial applications where metal preservation is crucial (Singh & Quraishi, 2016).
The development of electrochromic materials also benefits from the use of aromatic diamines, leading to the synthesis of polymers with desirable electrochemical and electrochromic characteristics. These materials are important for applications in smart windows, displays, and other devices where the control of light and color is required (Liou & Chang, 2008).
Research into the solubility and thermal properties of polyimides has highlighted the role of diamines in achieving low dielectric constants and high thermal stability, making these materials suitable for electronic and aerospace industries, where high-performance insulation materials are needed (Chern & Tsai, 2008).
Safety And Hazards
“4-methyl-1-N-propylbenzene-1,2-diamine” is a flammable liquid and vapor. It may be fatal if swallowed and enters airways. It may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
4-methyl-1-N-propylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-3-6-12-10-5-4-8(2)7-9(10)11/h4-5,7,12H,3,6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTCJUZMGJVUOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=C(C=C1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-1-N-propylbenzene-1,2-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



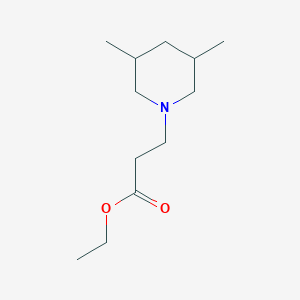
![2-{[(2-Methoxyphenyl)methyl]sulfanyl}aniline](/img/structure/B1420303.png)
![4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1420304.png)
![N-[(6-chloropyridin-3-yl)methyl]-N-methylcyclopropanamine](/img/structure/B1420305.png)
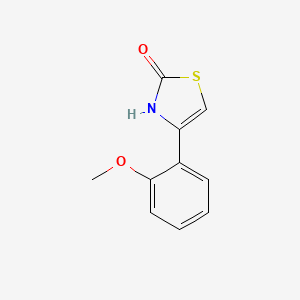
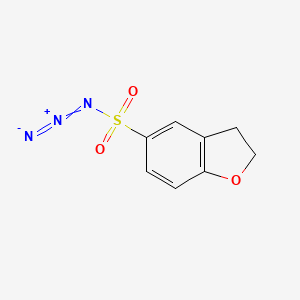
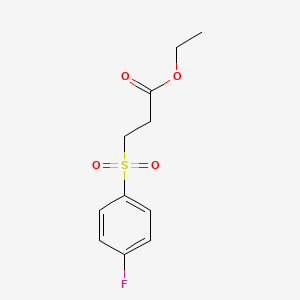
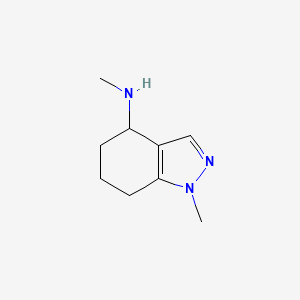
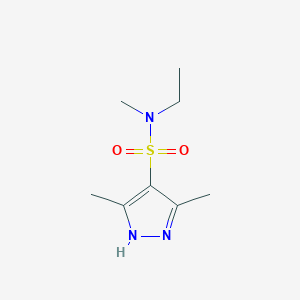
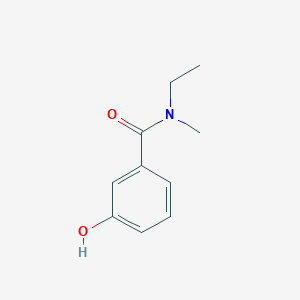
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-7-YL)thiazol-2-ol](/img/structure/B1420317.png)
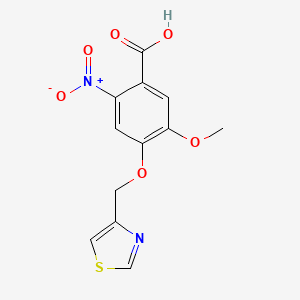
![1-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-amine](/img/structure/B1420319.png)
